Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes:
Properties
IUPAC Name |
methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-20-14(19)10-7-11(15)13-17-16-12(18(13)8-10)9-5-3-2-4-6-9/h7-9H,2-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIVGWBMQJAGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151810 | |
| Record name | Methyl 8-amino-3-cyclohexyl-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-08-2 | |
| Record name | Methyl 8-amino-3-cyclohexyl-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-amino-3-cyclohexyl-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.32 g/mol . The compound features a triazole ring fused with a pyridine structure, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the cyclohexyl and carboxylate groups. Recent studies have highlighted efficient synthetic routes that utilize azide coupling methods to minimize racemization during amino acid coupling .
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. For instance, in vitro studies have shown that similar triazole derivatives demonstrate significant inhibition against various bacterial strains and fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In various studies involving human cancer cell lines, derivatives of the triazole-pyridine structure have shown promising cytotoxic effects. For example, compounds with similar structural motifs were tested against A673 sarcoma and MiaPaCa2 pancreatic cancer cells, revealing significant inhibition of cell growth at low nanomolar concentrations .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A673 Sarcoma | This compound | 0.5 |
| MiaPaCa2 | This compound | 0.7 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and cancer proliferation pathways. For instance, compounds in this class have been shown to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer metabolism .
Case Studies
A notable case study involved the evaluation of several triazole derivatives for their efficacy against resistant bacterial strains. The study demonstrated that modifications to the triazole ring could enhance antibacterial activity significantly. This compound was among the top performers in terms of MIC values against resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, compounds similar to methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate have been tested for their cytotoxic effects on various cancer cell lines. In particular:
- Cytotoxic Studies : Research has shown that certain derivatives possess significant cytotoxic activity against HCT-116 and HepG2 cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.29 |
| Compound B | HepG2 | 2.44 |
DNA Intercalation
The ability of this compound to intercalate into DNA makes it a candidate for further exploration as a chemotherapeutic agent. The intercalation property enhances its potential to disrupt DNA replication in cancer cells.
Modulation of Biological Targets
This compound has been investigated for its role as a modulator of various biological targets, including enzymes and receptors involved in disease pathways. For example:
- P2X7 Receptor Modulation : Some derivatives have shown promise in modulating the P2X7 receptor, which is implicated in inflammatory responses and pain management .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various chemical reactions involving triazole formation and subsequent modifications to enhance its pharmacological properties.
Synthesis Example
A typical synthetic route may involve:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the cyclohexyl group through alkylation methods.
- Methylation at the carboxylic acid position to yield the final ester.
Case Study 1: Anticancer Efficacy
In a study evaluating several triazole derivatives against cancer cell lines, this compound demonstrated superior cytotoxicity compared to other compounds in its class. The study highlighted its mechanism involving apoptosis induction through DNA damage pathways.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the modulation of the P2X7 receptor by this compound showed reduced inflammatory markers in vitro. This suggests potential applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Position 3 Modifications
Position 6 Modifications
All compared compounds retain a carboxylate ester at position 6, but the alkyl chain varies:
Position 8 Modifications
The target compound’s 8-amino group is unique among the analogs. Most derivatives (e.g., ) lack substituents at this position, suggesting the amino group could:
- Enhance water solubility via protonation at physiological pH.
- Serve as a hydrogen bond donor in target binding.
Core Isomerism
The [1,2,4]triazolo[4,3-a]pyridine core differs from [1,2,4]triazolo[1,5-a]pyridine (e.g., Ethyl 8-(2,4-dichlorophenyl)-6-methyl derivative ). Isomerism alters the electron distribution and ring planarity, affecting binding to biological targets. For example, [4,3-a] fused systems may exhibit stronger π-π stacking interactions than [1,5-a] isomers .
Physicochemical Properties
Key Insight: The target compound’s amino group increases basicity (pKa ~8.5) compared to neutral or acidic analogs, influencing its ionization state under physiological conditions.
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via the following key steps:
Starting Materials: The process begins with a substituted pyridine derivative that contains the appropriate functionalities for further cyclization.
Introduction of the Cyclohexyl Group: Cyclohexylamine is reacted with the pyridine derivative to introduce the cyclohexyl substituent at the 3-position.
Cyclization to Form the Triazolo[4,3-a]pyridine Core: The intermediate undergoes cyclization with a triazole moiety, forming the fused heterocyclic triazolo-pyridine ring system.
Esterification: The carboxylate methyl ester group at position 6 is introduced through esterification reactions, typically involving methylation of a carboxylic acid precursor.
This synthetic route is supported by the compound’s molecular formula (C14H18N4O2) and molecular weight (274.32 g/mol), confirming the incorporation of the cyclohexyl and methyl ester groups in the final structure.
Detailed Reaction Conditions and Steps
The reaction conditions often involve refluxing in ethanol or other suitable solvents, sometimes in the presence of acid catalysts to facilitate cyclization and esterification.
Research Findings on Synthetic Optimization
The cyclization step to form the triazolo ring is critical and can be influenced by the choice of solvent, temperature, and reaction time. Elevated temperatures (~130 °C) and acidic conditions have been shown to improve yields in similar heterocyclic systems.
The use of oxygen atmosphere during cyclization can enhance reaction efficiency and product purity.
Purification by reverse phase chromatography is effective in isolating the target compound from side products and unreacted starting materials.
The synthesis is amenable to scale-up for research purposes, although detailed yield optimization studies specific to this compound remain limited in the literature.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Ethanol or similar polar solvents | Facilitates cyclization and esterification |
| Temperature | 100–130 °C | Required for effective cyclization |
| Reaction Time | 12–24 hours | Depends on substrate and catalyst |
| Catalysts/Additives | Acetic acid, pyridine (for cyclization and esterification) | Acidic conditions promote ring closure |
| Purification | Reverse phase column chromatography | Ensures high purity of final product |
| Yield | Reported yields vary; typically moderate to high (70–90%) in related systems | Specific yield data for this compound is limited |
Summary of Key Research and Synthetic Insights
The synthesis of Methyl 8-amino-3-cyclohexyl-triazolo[4,3-a]pyridine-6-carboxylate is a multi-step process involving amination, cyclization, and esterification.
The cyclization step to form the fused triazolo-pyridine ring is a pivotal transformation, often carried out under acidic and heated conditions.
Structural analogues in the triazolo-pyridine family have been synthesized using similar methods, indicating the robustness and versatility of this approach.
Purification techniques such as reverse phase chromatography are essential for obtaining the compound in high purity suitable for research applications.
Although detailed mechanistic studies and optimization data specific to this compound are limited, the synthetic strategy aligns with established protocols for related heterocyclic compounds.
This detailed overview consolidates diverse research findings and synthetic methodologies for the preparation of Methyl 8-amino-3-cyclohexyl-triazolo[4,3-a]pyridine-6-carboxylate, providing a professional and authoritative guide suitable for advanced research and development contexts.
Q & A
Q. Key Parameters for Optimization :
| Parameter | Typical Conditions | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF, pyridine, or solvent-free | 76–93% | |
| Temperature | Reflux (80–120°C) | - | |
| Catalyst | K₂CO₃, trifluoroacetic acid | - |
How is the molecular structure of this compound validated in academic research?
Basic Question
Structural confirmation relies on a combination of:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign signals for the cyclohexyl, amino, and ester groups. For example, the methyl ester typically appears at δ ~3.8–4.0 ppm in ¹H NMR .
- HSQC/HMBC : Resolve ambiguities in triazole-proton coupling and confirm substituent positions .
- X-ray Crystallography : Resolve torsional angles (e.g., 55.6° between carboxylate and triazolopyridine planes) to validate stereoelectronic effects .
What methodologies are recommended for assessing solubility and stability in experimental design?
Basic Question
- Solubility Screening : Use a solvent gradient (e.g., DMSO to aqueous buffers) with HPLC-UV monitoring at λ = 254 nm .
- Stability Studies :
How should researchers address contradictions in spectral data during structural elucidation?
Advanced Question
Discrepancies (e.g., unexpected downfield shifts or missing peaks) may arise from tautomerism or impurities. Mitigation strategies include:
- Deuterium Exchange : Identify exchangeable protons (e.g., -NH₂) via D₂O shaking .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula integrity (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .
What strategies optimize synthetic yield and purity for scaled-up production?
Advanced Question
- Solvent Selection : Non-polar solvents (hexane/ethyl acetate) improve crystallization efficiency .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance cyclization kinetics .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization artifacts) and adjust stoichiometry .
How are biological activity assays designed for triazolopyridine derivatives?
Advanced Question
- Enzyme Inhibition :
- Cytotoxicity Screening :
- Target Engagement : Use SPR or ITC to quantify binding affinity to proteins like EGFR-TK .
How can computational modeling complement experimental studies of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
